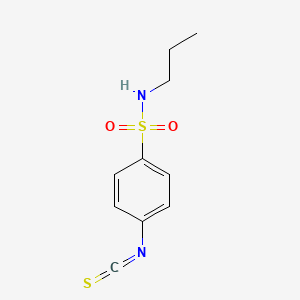

4-isothiocyanato-N-propylbenzenesulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimycobacterial Agents : A study by Malwal et al. (2012) describes the synthesis of 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles. These compounds, including N-Benzyl-2,4-dinitrobenzenesulfonamide, showed high potency in inhibiting Mycobacterium tuberculosis, even more so than some clinical agents.

Isothiocyanates in Disease Prevention and Therapy : Research by Palliyaguru et al. (2018) discusses the therapeutic effects of isothiocyanates derived from vegetables. These compounds, including sulforaphane and phenethyl isothiocyanate, have been used in clinical trials against various diseases, such as cancer and autism, suggesting their potential incorporation in disease mitigation strategies.

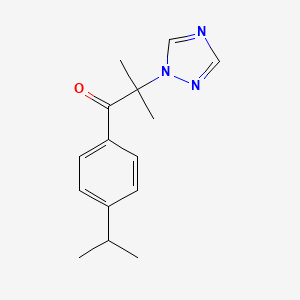

Design of Oxidation Catalysts : A study by Işci et al. (2014) focuses on the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine. The resulting compound demonstrated remarkable stability and effectiveness in the oxidation of olefins.

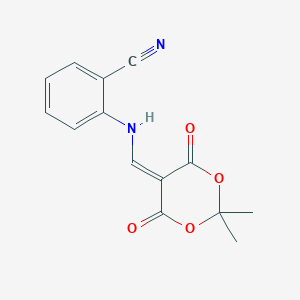

Antitumor Activity : Aly (2009) reports on the synthesis of novel pyrazole and thienopyrimidine derivatives from isothiocyanato sulfonamide. These compounds exhibited significant antitumor activity against human breast cancer cells (Aly, 2009).

Apoptosis and Autophagy in Cancer Cells : Gul et al. (2018) synthesized new dibenzenesulfonamides with significant anticancer effects by inducing apoptosis and autophagy pathways in tumor cells. These compounds also inhibited carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Nematogen Study : The crystal and molecular structure of a nematogenic compound related to isothiocyanatobenzene, namely 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene, was analyzed by Biswas et al. (2007). This study contributed to understanding the molecular arrangements in liquid crystals.

Preparation of Secondary Amines : Fukuyama et al. (1995) demonstrated the use of 2- and 4-Nitrobenzenesulfonamides for preparing secondary amines. These sulfonamides could be smoothly alkylated and deprotected to yield secondary amines in high yields (Fukuyama et al., 1995).

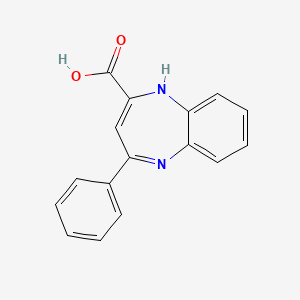

Carbonic Anhydrase Inhibitors : Casini et al. (2000) synthesized sulfonamides by reacting 4-isothiocyanatobenzenesulfonamide with various compounds. These inhibitors showed strong affinities toward carbonic anhydrase isozymes and were investigated as potential agents for lowering intraocular pressure (Casini et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that sulfonamides, a group of drugs to which this compound belongs, commonly target enzymes such asanti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the normal functioning of the associated biochemical pathways .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound may affect pathways related to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound may have a range of pharmacological activities, potentially treating a diverse range of disease states .

Propriétés

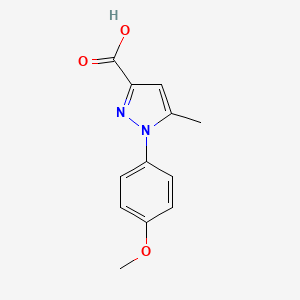

IUPAC Name |

4-isothiocyanato-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S2/c1-2-7-12-16(13,14)10-5-3-9(4-6-10)11-8-15/h3-6,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYHGHJZDGXDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263551 | |

| Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102074-75-9 | |

| Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102074-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

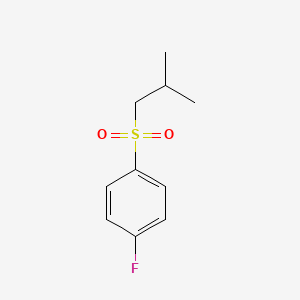

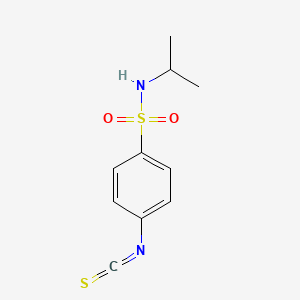

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)

![(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B3074506.png)

![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)

![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)